2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
Description
The compound 2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a benzimidazole derivative characterized by a 4-fluorobenzyl substitution at the N1 position of the benzodiazole core and an ethanol side chain at the C2 position.
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-13-7-5-12(6-8-13)11-19-15-4-2-1-3-14(15)18-16(19)9-10-20/h1-8,20H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPQGUVVERCZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves the reaction of 4-fluorobenzylamine with 2-chlorobenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)acetaldehyde or 2-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)acetic acid.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards its targets. The ethanol moiety may also play a role in the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table compares the target compound with structurally related benzimidazole derivatives, focusing on substituent variations and physicochemical properties:
Key Observations :
- Halogen Effects : The 2-chlorophenyl analog has a higher molecular weight (286.76 vs. ~270 estimated for the target compound) due to chlorine’s atomic mass. Chlorine’s larger size and lipophilicity may enhance membrane permeability compared to fluorine.
- Chain Length: The difluoromethyl-methanol analog has a shorter side chain, which could reduce solubility in polar solvents compared to the ethanol chain in the target compound.
Comparison with Other Compounds:
- 2-(4-Fluorophenyl)-1H-benzimidazole : Synthesized in 92% yield using Na₂S₂O₅ in ethanol/water.
- Pyrrolidinone Derivative : Requires multi-step synthesis, including phenoxyethyl substitution and cyclization, likely reducing overall yield.
Biological Activity
The compound 2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C16H17FN2O
- Molecular Weight : 274.32 g/mol
This compound features a benzodiazole ring substituted with a fluorophenyl group and an ethanol moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it has been identified as a positive allosteric modulator (PAM) of the GABA-A receptor. This interaction enhances the receptor's response to GABA, the primary inhibitory neurotransmitter in the brain, potentially leading to anxiolytic and sedative effects.
Table 1: Mechanistic Insights
| Mechanism | Description |
|---|---|
| GABA-A Modulation | Enhances GABAergic transmission |
| Metabolic Stability | Demonstrates improved stability compared to similar compounds |
| Hepatotoxicity Risk | Lower potential for liver toxicity than comparator drugs |
Biological Activity
Research indicates that compounds within the benzodiazole class exhibit a range of biological activities including:
- Anxiolytic Effects : The modulation of GABA-A receptors suggests potential use in anxiety disorders.
- Neuroprotective Properties : Some studies indicate neuroprotective effects against excitotoxicity.
- Antidepressant-like Activity : Compounds have shown promise in preclinical models for depression.
Study 1: GABA-A Receptor Modulation
A study published in Nature Communications reported that derivatives of benzodiazoles, including those similar to our compound, effectively modulated the α1β2γ2 subtypes of GABA-A receptors. These findings suggest that such compounds could be developed into therapeutic agents for anxiety and related disorders .
Study 2: Metabolic Stability Assessment
In another research effort, the metabolic stability of several benzodiazole derivatives was evaluated using human liver microsomes. The results indicated that the compound retained significant metabolic stability, with over 90% remaining after 120 minutes of incubation, highlighting its potential for further development .
Potential Therapeutic Applications
Given its biological profile, this compound could be explored for several therapeutic applications:
- Anxiety Disorders : As a GABA-A PAM, it may serve as an effective treatment option.
- Neurodegenerative Diseases : Its neuroprotective properties warrant investigation in models of diseases like Alzheimer's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
